molecular formula C20H15ClN4OS B3396859 2-chloro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1020488-59-8

2-chloro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B3396859
CAS No.: 1020488-59-8
M. Wt: 394.9 g/mol
InChI Key: SNUBXWLQQRZOKL-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a synthetic small molecule designed for research applications, featuring a complex structure that incorporates pyrazole, thiazole, and benzamide pharmacophores. This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of novel bioactive compounds. The presence of both pyrazole and thiazole rings, which are nitrogen-containing heterocycles, is a common feature in many molecules studied for their interaction with biological targets . The structural motifs present in this compound are frequently investigated for their antiproliferative potential. Similar N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogs have demonstrated submicromolar anticancer activity in cellular assays, such as in MIA PaCa-2 pancreatic cancer cells, and have been shown to function as autophagy modulators by interfering with mTORC1 signaling pathways . Furthermore, the pyrazole-amide structure is a key scaffold explored in antibacterial research, including studies against resistant strains like NDM-1 producing bacteria . The integration of the 4-phenylthiazole moiety may contribute to its potential as a kinase inhibitor or for other enzyme-targeting applications, given that the benzimidazole and thiazole nuclei are known to play crucial roles in drug design due to their ability to interact with various enzymes and receptors through hydrogen bonding and π–π stacking . This product is provided for research purposes to support investigations in oncology, infectious diseases, and chemical biology. It is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS/c1-13-11-18(23-19(26)15-9-5-6-10-16(15)21)25(24-13)20-22-17(12-27-20)14-7-3-2-4-8-14/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUBXWLQQRZOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2Cl)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the condensation of hydrazines with 1,3-diketones.

    Coupling of Thiazole and Pyrazole Rings: The thiazole and pyrazole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Benzamide Group: The final step involves the acylation of the coupled intermediate with 2-chlorobenzoyl chloride in the presence of a base such as pyridine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chloro group on the benzamide moiety can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield thiazole sulfoxides, while nucleophilic substitution of the chloro group can produce a variety of substituted benzamides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole and pyrazole derivatives, including our compound of interest, in exhibiting anticancer properties .

Case Study: Anticancer Efficacy

A study examined a series of thiazolidine derivatives that included similar structures to our compound. The results indicated that these compounds significantly reduced the viability of various cancer cell lines, particularly breast cancer cells. For instance, compounds with thiazole moieties showed IC50 values less than those of standard chemotherapeutics like doxorubicin, indicating promising anticancer activity .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
2-chloro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamideMCF-7<10
Thiazolidine derivative AMCF-715
DoxorubicinMCF-75

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various bacterial strains. The presence of the thiazole ring is crucial for enhancing antibacterial effects.

Case Study: Antibacterial Activity

In a comparative analysis of thiazole-containing compounds, it was found that those similar to our target compound exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria. For example, derivatives with phenylthiazole structures demonstrated effective antibacterial properties when tested against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Thiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference
This compoundE. coli15
Thiazole derivative BS. aureus18
Thiazole derivative CB. subtilis12

Neuropharmacological Applications

Thiazole and pyrazole derivatives have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Case Study: Neuropharmacological Effects

Research indicates that compounds with similar structures can exhibit anticonvulsant properties. For instance, certain thiazole derivatives have been shown to provide protection against seizures in animal models, suggesting potential applications in epilepsy treatment .

Table 3: Neuropharmacological Activity

CompoundModel UsedEffective Dose (mg/kg)Reference
This compoundPTZ-induced seizures20
Thiazole derivative DPTZ-induced seizures15

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazole rings are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Key analogs include:

  • Pyrazole-carboxamide derivatives (e.g., compounds 3a–3p from ): These share the pyrazole-carboxamide backbone but lack the thiazole ring. Substituents on the pyrazole and aryl groups vary (e.g., chloro, cyano, or methyl groups).
  • Thiazole-containing hybrids (e.g., and ): These incorporate thiazole or pyrazole-thiazole motifs but differ in core functional groups (e.g., acetamide vs. benzamide).
  • Chloroacetamide derivatives (e.g., ): These prioritize chloroacetamide linkages rather than benzamide, with simpler pyrazole substituents.
Table 1: Structural and Physical Properties Comparison
Compound Name/ID Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Yield (%)
Target Compound C21H16ClN3OS 393.89 4-Phenylthiazole, benzamide Not reported Not reported
3a () C21H15ClN6O 402.83 Phenyl, cyano 133–135 68
3d () C21H14ClFN6O 420.82 4-Fluorophenyl, cyano 181–183 71
2-Chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide () C13H13Cl2N3O 298.17 4-Methylphenyl, chloroacetamide Not reported Not reported
Thiazole-based hybrid () C27H21ClN6OS 513.01 4-Phenylthiazole, pyridine Not reported Not reported
Table 2: Reaction Efficiency Comparison
Compound Type Key Reagents/Steps Typical Yield (%)
Pyrazole-carboxamides EDCI/HOBt, DMF, room temperature () 62–71
Chloroacetamides Chloroacetyl chloride, aqueous ethanol () 71–82

Critical Analysis of Divergent Evidence

  • Contradictions in Yields : reports yields of 62–71% for pyrazole-carboxamides, while chloroacetamides () achieve higher yields (82%). This suggests that steric hindrance from the benzamide group in the target compound may lower synthetic efficiency.
  • Biological Data Gaps: Direct activity data for the target compound are absent in the evidence.

Biological Activity

2-chloro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a synthetic compound belonging to the class of benzamides. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiazole moiety linked to a pyrazole and benzamide structure. This unique combination is thought to contribute to its diverse biological activities.

Property Value
IUPAC Name This compound
Molecular Formula C20H14ClN4OS
Molecular Weight 394.86 g/mol
CAS Number 1020488-74-7

Mechanisms of Biological Activity

Research has indicated that compounds with similar structural features exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing thiazole and pyrazole moieties have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that thiazole derivatives can interact with Bcl-2 proteins, leading to increased apoptosis in cancer cells .
  • Antimicrobial Properties : The presence of the thiazole ring has been linked to antimicrobial activity against various pathogens. Thiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : Some benzamide derivatives are known to act as inhibitors of specific enzymes, such as tyrosinase, which is involved in melanin production. This inhibition can be beneficial in treating conditions like hyperpigmentation .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to this compound:

Anticancer Studies

A study evaluated the cytotoxic effects of thiazole-containing compounds against various cancer cell lines, revealing significant antiproliferative effects with IC50 values comparable to standard chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) analysis indicated that substituents on the phenyl and thiazole rings significantly influenced activity.

Antimicrobial Activity

Research on thiazole derivatives demonstrated their ability to inhibit bacterial growth effectively. For example, a series of synthesized thiazole compounds showed MIC values ranging from 31.25 µg/mL against Gram-positive bacteria . Such findings suggest potential applications in developing new antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for synthesizing 2-chloro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-step heterocyclic coupling. Key steps include:

  • Thiazole-Pyrazole Core Formation : Reacting 4-phenylthiazole-2-amine with 3-methyl-1H-pyrazol-5-amine under nucleophilic substitution conditions, using DMF as a solvent and K₂CO₃ as a base to facilitate cyclization .
  • Benzamide Coupling : Introducing the 2-chlorobenzoyl group via amide bond formation, typically using EDCI/HOBt coupling reagents in dichloromethane at 0–25°C .
  • Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., switch from DMF to acetonitrile) to improve yields. Catalysts like CuI may enhance thiazole ring formation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., pyrazole C-H at δ 6.5–7.2 ppm, thiazole C-S-C at δ 160–170 ppm) .
    • IR : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and thiazole C-N vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₂₁H₁₆ClN₅OS, exact mass 421.07) .
  • Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N ratios .

Q. What preliminary assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Receptor Binding Assays : Screen for mGluR5 modulation (given structural similarity to CDPPB, a known mGluR5 modulator). Use HEK293 cells expressing mGluR5 and measure Ca²⁺ flux with EC₅₀ values <100 nM indicating high potency .
  • Enzyme Inhibition : Test against kinases (e.g., JAK2) via ADP-Glo™ assays, referencing AZD1480 (a pyrazole-based JAK2 inhibitor) as a comparator .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

Methodological Answer:

  • Substituent Variation : Systematically modify:
    • Benzamide Chlorine Position : Compare 2-chloro vs. 3-chloro analogs via molecular docking (e.g., AutoDock Vina) to predict binding to mGluR5 or kinase active sites .
    • Thiazole/Pyrazole Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenylthiazole ring to enhance hydrophobic interactions .
  • Biological Validation : Synthesize derivatives and test IC₅₀ values in dose-response assays. For example, a 4-CF₃ analog showed 10-fold higher mGluR5 affinity in related compounds .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

Methodological Answer:

  • Assay Standardization :
    • Control Compounds : Include CDPPB (mGluR5) or AZD1480 (JAK2) as internal controls to normalize inter-experiment variability .
    • Buffer Conditions : Test pH (7.4 vs. 6.8) and ionic strength to identify conditions affecting compound solubility or receptor conformation .
  • Orthogonal Validation : Confirm kinase inhibition via Western blot (phospho-STAT3/5 levels) alongside enzymatic assays .

Q. What mechanistic studies are recommended to elucidate its mode of action?

Methodological Answer:

  • Crystallography : Co-crystallize the compound with mGluR5 or JAK2 to identify binding motifs (e.g., hydrogen bonds with Arg316 in mGluR5) .
  • Proteomics : Use SILAC labeling in treated cells to identify differentially expressed proteins, focusing on pathways like MAPK/STAT .
  • Metabolic Profiling : Perform LC-MS-based metabolomics to track changes in intermediates (e.g., glutamate levels in mGluR5-modulated cells) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide

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